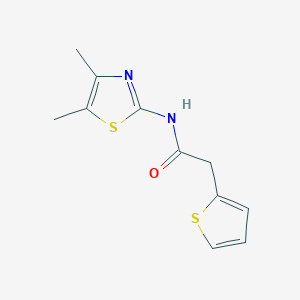![molecular formula C14H19ClN2O4S B4846490 ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4846490.png)
ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate
Übersicht
Beschreibung
Ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonyl-containing piperazine derivatives and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in the inflammatory response and cancer progression. By inhibiting these enzymes, ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate may exert its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been found to inhibit the migration and invasion of cancer cells by suppressing the activity of MMPs. Furthermore, it has been shown to protect neurons from oxidative stress-induced damage and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate in lab experiments include its high purity and good yield, as well as its potential therapeutic properties. However, its limitations include its high cost and limited availability. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its anti-viral properties and its potential use in the treatment of viral infections. Furthermore, its potential use in combination with other anti-cancer agents should also be explored. Finally, further studies are needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methylsulfonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-21-14(18)16-7-9-17(10-8-16)22(19,20)11-12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBOMULOTMUREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-chlorobenzyl)sulfonyl]piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-dimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4846411.png)

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4846424.png)

![1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline](/img/structure/B4846449.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4846455.png)
![N-(4-methylphenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4846463.png)
![1-methyl-5-[4-(methylthio)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4846467.png)
![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4846472.png)


![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4846512.png)
![1-(2-fluorophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4846517.png)
![1-(4-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846519.png)